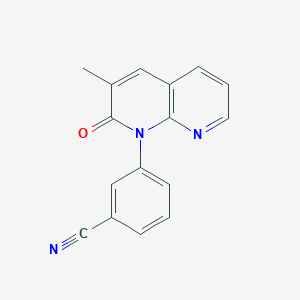
3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide.
Attachment of the Benzonitrile Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile: Lacks the methyl group.
3-(3-Methyl-1,8-naphthyridin-1(2H)-yl)benzonitrile: Lacks the oxo group.
Uniqueness
The presence of both the methyl and oxo groups in 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile may confer unique chemical and biological properties, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
113168-76-6 |
|---|---|
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
3-(3-methyl-2-oxo-1,8-naphthyridin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3O/c1-11-8-13-5-3-7-18-15(13)19(16(11)20)14-6-2-4-12(9-14)10-17/h2-9H,1H3 |
Clé InChI |
SWJJUEQTOMRLHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



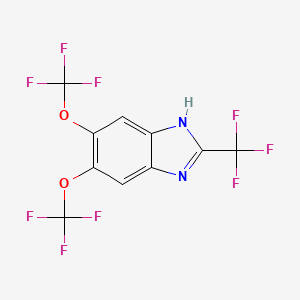

![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
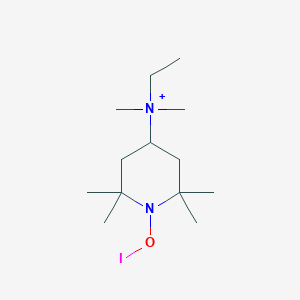



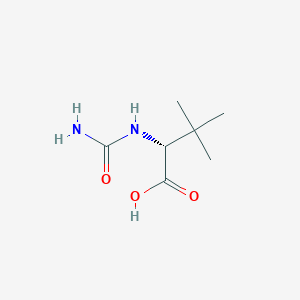
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
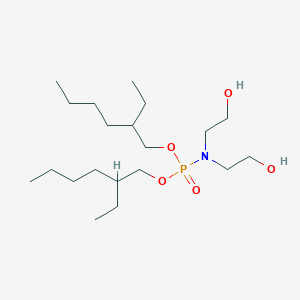
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)


